molecular formula C11H15N B1422701 2-Methyl-5-phenylpyrrolidine CAS No. 1357391-22-0

2-Methyl-5-phenylpyrrolidine

Cat. No. B1422701
M. Wt: 161.24 g/mol
InChI Key: FTUSZADPSPPGFA-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N. It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-Methyl-5-phenylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency .


Molecular Structure Analysis

The pyrrolidine ring in 2-Methyl-5-phenylpyrrolidine is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Methyl-5-phenylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to 2-Methyl-5-phenylpyrrolidine, like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, is achieved via the double reduction of cyclic sulfonamide precursors. These precursors are prepared using the stereoselective intramolecular Heck reaction, representing an efficient method for constructing such molecules (Evans, 2007).

Catalysis and Enantiocontrol

  • The compound (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine has been identified as a highly efficient chiral ligand for Cu(II)-catalyzed Henry reactions, demonstrating excellent yields and superb levels of enantiocontrol with a wide range of aldehydes (Scharnagel et al., 2014).

Functionalization of sp3 C-H Bonds

  • Research on the arylation of N-phenylpyrrolidine led to the development of a method for direct and selective arylation of sp3 C-H bonds without the need for a directing group, using ruthenium-based catalysts. This method was also applicable to other pyrrolidines like N-methyl- and N-benzylpyrrolidine (Sezen & Sames, 2005).

Antibacterial Activity

  • Structure-activity relationship studies of carbapenems with the trans-(3S,5R)-5-phenylpyrrolidin-3-ylthio side-chain showed enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains, with the basicity of substituents at the 4-position of the phenyl ring contributing significantly to this activity (Sato et al., 2002).

Bromodomain Inhibition

  • N-Methylpyrrolidone and its 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, have been used in the development of bromodomain inhibitors. Aryl substitution reactions have led to structurally complex, chiral compounds with improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).

Antimicrobial and Antitumor Activity

  • Microwave-assisted synthesis of compounds like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has shown potential in antitumor and antimicrobial applications. This method yields products with significant purity and eco-friendly reaction conditions (Azmy et al., 2018).

Antipsychotic Potential

  • 2-Phenylpyrroles, as conformationally restricted analogues of certain benzamides and butyrophenones, have been synthesized and investigated for their dopamine antagonistic activity. This research points towards the potential use of these compounds in antipsychotic treatments (van Wijngaarden et al., 1987).

Future Directions

The pyrrolidine ring, a key feature of 2-Methyl-5-phenylpyrrolidine, is widely used by medicinal chemists to design new compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-methyl-5-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUSZADPSPPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
BZ Costa, JL Galman, I Slabu, SP France… - …, 2018 - Wiley Online Library
… A previous report regarding the synthesis of 2-methyl-5-phenylpyrrolidine via a similar cascade,11 used IRED whole-cells as biocatalysts. We opted for using only purified enzymes, as …
D Ghislieri, J Hopwood… - Application of Engineered …, 2018 - search.proquest.com
… The one-pot combination of the two enzymatic systems leads to the synthesis of (2S, 5R)-2-methyl-5phenylpyrrolidine in enantiomerically pure form (ee> 98%). …
Number of citations: 0 search.proquest.com
KV Kudryavtsev, DA Shulga, VI Chupakhin… - Russian Chemical …, 2011 - Springer
The design of novel organic compounds containing no strongly basic amidine or guanidine functional groups typical of serine protease inhibitors was performed to develop an oral …
Number of citations: 6 link.springer.com
MS Pešić, JP Bugarinović, A Minić… - Monatshefte für Chemie …, 2019 - Springer
… One, methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate (4a), was isolated by column chromatography (65%) and its structure was confirmed by spectroscopic methods. On the …
Number of citations: 4 link.springer.com
M Kimura, Y Tamaru - Mini-Reviews in Organic Chemistry, 2009 - core.ac.uk
… Interestingly, under similar conditions, trans-2-methyl-5-phenylpyrrolidine isomerized to a diastereomeric mixture of transand cis isomers in a 1:1 ratio (Scheme 22). These results …
Number of citations: 17 core.ac.uk
D Ghislieri, J Hopwood… - Application of Engineered …, 2018 - search.proquest.com
1 H and 13 C NMR spectra were recorded on a Bruker Avance 400 (400.1 MHz or 399.9 MHz for 1 H and 100.6 MHz for 13 C) without additional internal standard. Chemical shifts are …
Number of citations: 0 search.proquest.com
KV Kudryavtsev, MY Tsentalovich… - Journal of …, 2006 - Wiley Online Library
Azomethine ylides have been generated from aromatic aldimines of α‐amino acid methyl esters under treatment with LiBr/Et 3 N and trapped with tert‐butyl acrylate yielding racemic …
Number of citations: 21 onlinelibrary.wiley.com
M Tiecco, L Testaferri, L Bagnoli, C Scarponi… - Tetrahedron …, 2007 - Elsevier
… and AIBN in refluxing benzene to afford (2S,5S)-2-methyl-5-phenylpyrrolidine 8 5c and (2R,5S)-2-methyl-5-phenylpyrrolidine 9 (Scheme 2). The enantiomeric purity of pyrrolidines 8 …
Number of citations: 52 www.sciencedirect.com
Y Hou, Z Zhou, P Liu, J Wang, Q Hou, P Wen… - Tetrahedron …, 2017 - Elsevier
A class of multifunctional amidophosphanes derived from chiral α-amino acids have been developed with two amide bonds, a tertiary amine and a phosphine. In combination with Ag(I) …
Number of citations: 11 www.sciencedirect.com
VA Vasin, VA Kalyazin, PS Petrov… - Russian Journal of Organic …, 2019 - Springer
Schiff bases derived from α-alanine methyl ester and aromatic aldehydes reacted with methyl vinyl sulfone in toluene at 20C in the presence of silver acetate and 1.5 equiv of …
Number of citations: 4 link.springer.com

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